4-Bromobenzonitrile
Overview
Description
4-Bromobenzonitrile is an organic compound classified as an organic nitrile . It is used as a reagent and solvent in various applications, including the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals . It is also used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, chemical intermediates, and high-performance pigments .
Synthesis Analysis
4-Bromobenzonitrile has been used in the synthesis of 4-iodobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction . It can also be used as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid .Molecular Structure Analysis
The molecular formula of 4-Bromobenzonitrile is C7H4BrN . Its molecular weight is 182.02 g/mol . The structure of 4-Bromobenzonitrile can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
4-Bromobenzonitrile reacts with 2-propanol and NaH in the presence of 1.5 mol % Pd2 (dba)3 and 3 mol % (S)- (-)2,2?-bis (di-p-tolylphosphino)- 1,1?-binaphthyl at 50°C to afford 4-isopropoxy-benzonitrile in 80% isolated yield .Scientific Research Applications
Flexible Organic Crystals
- Hand-twistable Plastically Deformable Crystals : A study by Alimi et al. (2018) explored the crystallization of 4-Bromobenzonitrile by sublimation under vacuum. The crystals exhibited flexible plastic bending along two perpendicular faces when mechanical force was applied, leading to twisting or helix formation. This unusual property makes it a subject of interest in materials science for applications requiring flexible organic crystals (Alimi, Lama, Smith, & Barbour, 2018).
Spectroscopic Investigations
- Experimental and Theoretical Spectroscopic Investigations : Shajikumar and Raman (2018) conducted both experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile, a related compound. They studied its electronic structure, vibrational properties, and molecular geometry using Density Functional Theory (DFT). Such research aids in understanding the fundamental properties of these compounds, which is crucial for various scientific applications (Shajikumar & Raman, 2018).
Crystal Properties and Halogen Bonding
- Bending Properties in Halobenzonitrile Crystals : Veluthaparambath et al. (2022) analyzed the bending properties of 4-Bromobenzonitrile crystals. They found that the crystals exhibit plastic bending due to unique crystal structures and halogen bonding. Understanding these properties is essential for designing materials with specific mechanical properties (Veluthaparambath, Krishna, Pancharatna, & Saha, 2022).
Molecular Electronic Studies
- E.P.R. and Zero-Field Odmr Studies : Niizuma, Kwan, and Hirota (1978) explored the magnetic and dynamic properties of bromo and chloro substituted benzonitriles, including 4-Bromobenzonitrile, using E.P.R. and zero-field O.D.M.R. techniques. These studies contribute to the understanding of the electronic structures of these compounds, which is valuable in fields like organic electronics and photonics (Niizuma, Kwan, & Hirota, 1978).
properties
IUPAC Name |
4-bromobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCPPCMBMFJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211352 | |
Record name | Benzonitrile, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzonitrile | |
CAS RN |
623-00-7 | |
Record name | 4-Bromobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BROMOBENZONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3978 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32L8XG37J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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